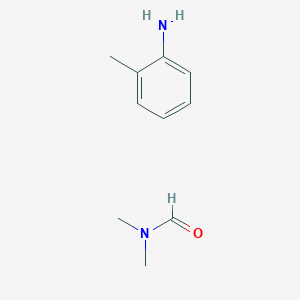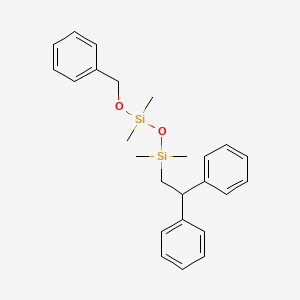
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a benzyloxy group and a diphenylethyl group attached to a disiloxane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of benzyloxy and diphenylethyl precursors with a disiloxane compound under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate advanced purification techniques to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes or other reduced silicon-containing compounds.
Substitution: The benzyloxy and diphenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols, while reduction may produce silanes. Substitution reactions can result in a variety of functionalized disiloxane derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with molecular targets and pathways specific to its application. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsilane: Similar structure but with a single silicon atom.
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsiloxane: Similar structure but with a different siloxane backbone.
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsilane oxide: Similar structure but with an oxidized silicon atom.
Uniqueness
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane is unique due to its disiloxane backbone, which imparts distinct chemical and physical properties compared to similar compounds with single silicon atoms or different siloxane structures. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
820207-12-3 |
|---|---|
Molecular Formula |
C25H32O2Si2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
[dimethyl(phenylmethoxy)silyl]oxy-(2,2-diphenylethyl)-dimethylsilane |
InChI |
InChI=1S/C25H32O2Si2/c1-28(2,27-29(3,4)26-20-22-14-8-5-9-15-22)21-25(23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25H,20-21H2,1-4H3 |
InChI Key |
SNTYIIYTAUGMGB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


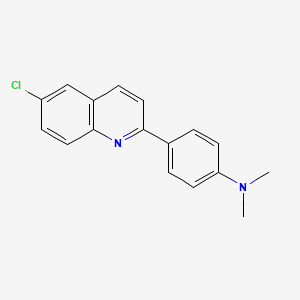

![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
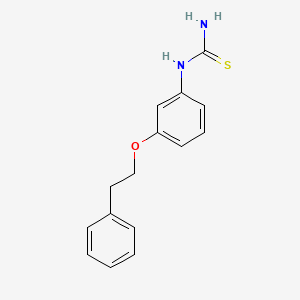
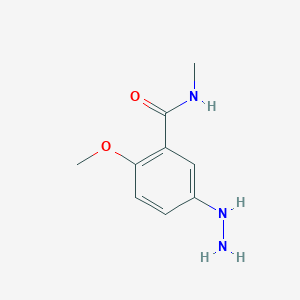
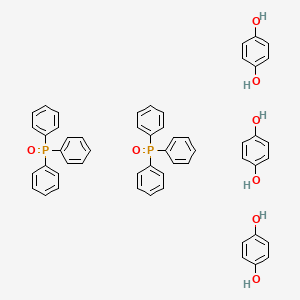
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

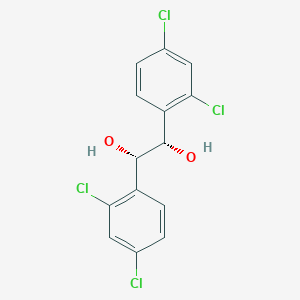
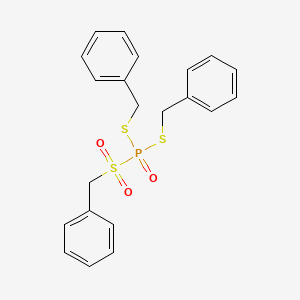
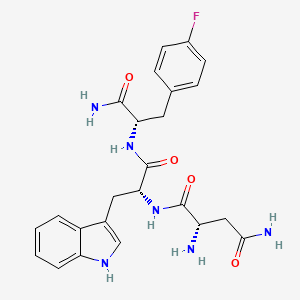
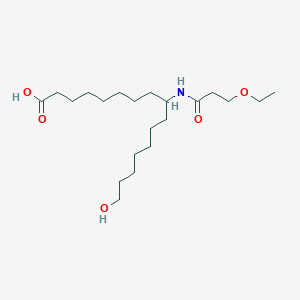
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
